molecular formula C13H8F5NO B12066868 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B12066868
M. Wt: 289.20 g/mol
InChI Key: JCVNOQWKMVJFCD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid
  • 3-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)thiophene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine stands out due to its unique combination of fluorine and trifluoromethoxy groups. These groups enhance its chemical stability, reactivity, and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H8F5NO

Molecular Weight

289.20 g/mol

IUPAC Name

2,4-difluoro-6-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-1-3-9(4-2-7)20-13(16,17)18/h1-6H,19H2

InChI Key

JCVNOQWKMVJFCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F

Origin of Product

United States

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